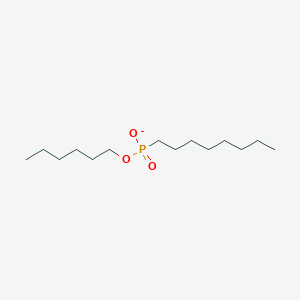
Hexyl octylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl octylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonic esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl octylphosphonate can be synthesized through the transesterification reaction of alkylphosphonic acids. This involves the reaction of hexylphosphonic acid with octanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also commonly employed for the large-scale production of phosphonic acids .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl octylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Hydrolysis: Hexylphosphonic acid and octanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for phosphonate metabolism.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the formulation of flame retardants, plasticizers, and surfactants.
Mécanisme D'action
Hexyl octylphosphonate exerts its effects primarily through its ability to form strong hydrogen bonds and coordinate with metal ions. The compound’s phosphonate group can bind to metal ions, forming stable complexes that are useful in various catalytic and industrial processes . Additionally, its ability to form hydrogen bonds makes it an effective ligand in supramolecular chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl phosphonate
- Dihexyl phosphonate
- Dioctyl phosphonate
- Didecyl phosphonate
Uniqueness
Hexyl octylphosphonate is unique due to its mixed alkyl chain lengths, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic characteristics, such as surfactants and emulsifiers .
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical properties and ability to undergo a range of reactions make it a valuable tool in research and industry.
Propriétés
Numéro CAS |
90860-85-8 |
|---|---|
Formule moléculaire |
C14H30O3P- |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
hexoxy(octyl)phosphinate |
InChI |
InChI=1S/C14H31O3P/c1-3-5-7-9-10-12-14-18(15,16)17-13-11-8-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1 |
Clé InChI |
KRYRFQWDQJYIHN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCP(=O)([O-])OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


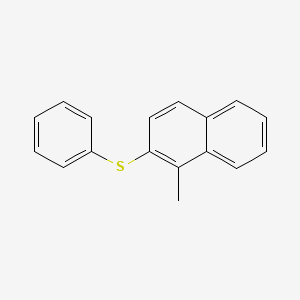
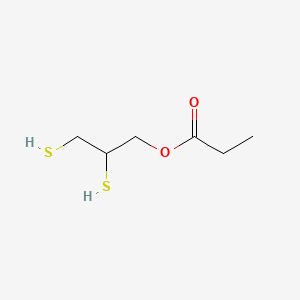
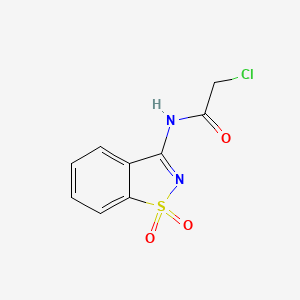
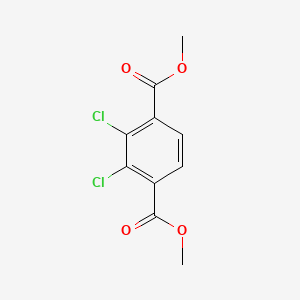
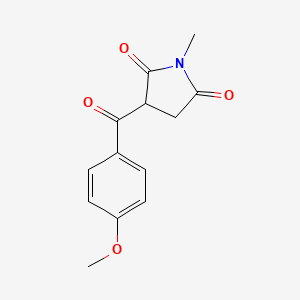

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)

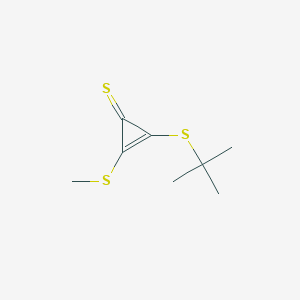
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
